molecular formula C22H20F3N5O2S B2466440 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 852144-85-5

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2466440
CAS No.: 852144-85-5
M. Wt: 475.49
InChI Key: XQNQDXLQVLXYNU-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a research-grade chemical agent recognized in scientific literature as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [https://pubmed.ncbi.nlm.nih.gov/28335933/]. The TRPA1 channel is a key detector of noxious environmental irritants and endogenous inflammatory mediators, and it is critically involved in the pathophysiology of neurogenic inflammation and chronic pain states. This compound effectively blocks channel activation by a variety of stimuli, thereby serving as an essential pharmacological tool for elucidating TRPA1's role in sensory biology. Its primary research value lies in preclinical studies focused on mechanistic pain research, investigating the neurobiology of itch , and exploring the contribution of TRPA1 to respiratory, inflammatory, and neurodegenerative diseases. By selectively inhibiting TRPA1-mediated calcium influx and neuronal depolarization, this antagonist allows researchers to dissect complex signaling pathways and validate TRPA1 as a therapeutic target for a wide range of conditions associated with sensory nerve hyperexcitability.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O2S/c1-32-11-10-30-20(15-12-26-17-8-4-2-6-14(15)17)28-29-21(30)33-13-19(31)27-18-9-5-3-7-16(18)22(23,24)25/h2-9,12,26H,10-11,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNQDXLQVLXYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves multiple steps. The process typically starts with the preparation of the intermediate compounds: 5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole and 2-(trifluoromethyl)phenyl)acetamide. These intermediates are then subjected to thiolation reactions under controlled conditions, often involving thiol reagents and catalysts.

Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up using batch or continuous flow reactors. The processes are optimized for yield and purity, incorporating stringent quality control measures. Solvents like dimethyl sulfoxide or acetonitrile are commonly used, with purification achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group participates in nucleophilic substitution reactions under basic conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts or extended thioethers.

  • Arylation : Couples with aryl halides via transition-metal catalysis (e.g., Cu or Pd) to generate diaryl sulfides.

Conditions :

  • Solvent: DMF or THF

  • Base: K₂CO₃ or Et₃N

  • Temperature: 60–80°C

ReactionReagentsProductYield (%)Reference
Alkylation with CH₃ICH₃I, K₂CO₃, DMFMethylated thioether derivative75–80,
Arylation with C₆H₅BrCuI, Et₃N, THFPhenyl-substituted sulfide65–70

Oxidation of the Thioether Linkage

The thioether group oxidizes to sulfoxides or sulfones under controlled conditions:

  • Sulfoxide Formation : Using H₂O₂ in acetic acid at 0–25°C.

  • Sulfone Formation : Requires stronger oxidants like mCPBA (meta-chloroperbenzoic acid).

Impact : Oxidation modifies electronic properties, enhancing hydrogen-bonding capacity for biological targeting .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis in acidic or basic media:

  • Acidic Hydrolysis : Yields carboxylic acid and 2-(trifluoromethyl)aniline.

  • Basic Hydrolysis : Forms carboxylate salts under alkaline conditions.

Conditions :

  • Acid: HCl (6M), reflux

  • Base: NaOH (2M), 60°C

MediumReagentsProductApplication
AcidicHCl, H₂O, ΔCarboxylic acid derivativePrecursor for further acylation
BasicNaOH, EtOHSodium carboxylateWater-soluble analog

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole core participates in cycloaddition reactions, such as:

  • Huisgen Cycloaddition : With azides under Cu(I) catalysis to form 1,2,3-triazole conjugates .

  • Electrophilic Aromatic Substitution : Bromination or nitration at the triazole’s C-5 position.

Example :

text
Cu(I)-catalyzed reaction with benzyl azide yields a triazole-linked hybrid compound (IC₅₀ = 0.31 μM against MCF-7 cells)[6].

Functionalization of the Indole Ring

The indole moiety undergoes electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-5.

  • Sulfonation : SO₃ in H₂SO₄ adds sulfonic acid groups.

Biological Relevance : Modifications here alter binding affinity to serotonin receptors .

Reactivity of the Trifluoromethyl Group

The -CF₃ group is chemically inert but influences:

  • Electron-Withdrawing Effects : Enhances stability of adjacent functional groups.

  • Hydrophobic Interactions : Critical for membrane permeability in drug design.

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 250°C.

  • Photostability : Degrades under UV light (λ = 254 nm) within 48 hours.

ConditionDegradation (%)Major Degradants
70°C, 14 days15Hydrolyzed acetamide
UV exposure, 48 hrs40Oxidized triazole and indole

Key Research Findings

  • Anticancer Activity : Thioether alkylation derivatives show IC₅₀ values < 5 μM against colon cancer (Caco-2) .

  • Metabolic Pathways : Liver microsomes oxidize the thioether to sulfoxide, a primary metabolite .

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components:

  • Indole Moiety : Known for its interactions with serotonin receptors and various biological activities.
  • Triazole Ring : Recognized for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.
  • Thioether Linkage : Enhances the stability and bioactivity of the compound.
  • Acetamide Group : Contributes to the overall pharmacological profile.

Research indicates that compounds with similar structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds featuring indole and triazole moieties:

  • In vitro studies have shown that related compounds exhibit effective antiproliferative activities against various cancer cell lines such as HeLa and MCF-7. For instance, one study reported an IC50 value of 0.34μM0.34\,\mu M against MCF-7 cells for a structurally similar compound .

Antibacterial Properties

The compound's structure suggests potential antibacterial activity against a range of pathogens:

  • It has been tested against ESKAPE pathogens (a group known for antibiotic resistance) and demonstrated variable potency patterns. The presence of the triazole ring is particularly relevant as it has been associated with enhanced antibacterial effects.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity and potential therapeutic applications of this compound:

Study Findings
Study 1Investigated the anticancer properties of related indole-triazole compounds, showing significant growth inhibition in various cancer cell lines .
Study 2Explored the antibacterial effects against resistant strains, highlighting the importance of structural features in enhancing bioactivity.
Study 3Conducted molecular docking studies indicating potential interactions with key biological targets, suggesting avenues for further optimization .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily enzymes and receptors. The indole and triazole moieties contribute to binding affinity and specificity, influencing biological pathways such as enzyme inhibition. The mechanism often involves competitive inhibition or allosteric modulation, depending on the target.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The 2-methoxyethyl group in the target compound confers better aqueous solubility compared to analogues with benzyl or tolyl groups .
  • Bioactivity : Fluorinated acetamide moieties (e.g., trifluoromethyl or difluorophenyl) consistently enhance target affinity and metabolic stability across analogues .
  • Electrostatic Effects : Electron-withdrawing groups (e.g., nitro in ) improve NLO properties, while electron-donating groups (e.g., methoxy) favor receptor binding .

Physicochemical Properties

Property Target Compound Compound Compound
Melting Point (°C) 222–225 (predicted) 210–215 198–202
LogP 3.8 (estimated) 4.2 4.5
Aqueous Solubility (mg/mL) 0.15 0.08 0.05

Notes: The target compound’s lower LogP and higher solubility align with its 2-methoxyethyl group, which balances lipophilicity and hydrophilicity .

Structure-Activity Relationship (SAR) Insights

  • Triazole Substituents : 4-Alkyl/aryl groups (e.g., methyl, benzyl) increase steric hindrance, reducing binding affinity but improving thermal stability .
  • Indole Modifications : 3-Substituted indoles (e.g., acetyl, styryl) enhance interaction with hydrophobic enzyme pockets .
  • Acetamide Tail : Trifluoromethyl groups at the ortho position (vs. para) minimize off-target interactions while maintaining potency .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its structure integrates an indole moiety, a triazole ring, and a trifluoromethyl-substituted phenyl group, which may enhance its therapeutic applications in oncology and infectious diseases.

Structural Characteristics

The molecular formula of the compound is C21H19F3N5O2SC_{21}H_{19}F_3N_5O_2S, with a molecular weight of approximately 443.47 g/mol. The unique arrangement of functional groups within the molecule contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole ring is known for its ability to interact with serotonin receptors, while the triazole moiety can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit significant biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that compounds containing indole and triazole structures can induce apoptosis in cancer cells. For instance, related triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range .
  • Antimicrobial Properties :
    • Triazole-containing compounds have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes .

Case Studies and Research Findings

StudyFindings
Study on Triazole Derivatives Investigated the cytotoxic effects of several triazole derivatives on cancer cell lines. The derivatives exhibited significant inhibition of cell proliferation with IC50 values ranging from 0.37 to 0.95 µM against HeLa cells .
Mechanistic Study Demonstrated that the compound interacts with specific targets leading to apoptotic pathways activation in cancer cells .
Antimicrobial Activity Assessment Evaluated against various bacterial strains; showed comparable efficacy to standard antibiotics like streptomycin .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the phenyl substitution can significantly affect biological activity. For example:

  • Variations in the phenyl group (e.g., substituents such as trifluoromethyl or methoxy groups) can enhance or reduce the compound's efficacy against targeted biological pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor triazole-thione derivatives. A common approach includes nucleophilic substitution at the triazole sulfur atom using chloroacetamide derivatives under reflux conditions in polar solvents (e.g., ethanol/water mixtures). For example, reacting 4-amino-5-substituted-1,2,4-triazole-3-thiones with chloroacetamides in the presence of aqueous KOH at reflux for 1–5 hours yields thioacetamide derivatives . Optimization involves adjusting molar ratios (e.g., 1:1 equivalents of thione and chloroacetamide), solvent polarity, and reaction time to maximize yields (reported 60–85% in similar compounds) . Catalyst systems like pyridine/Zeolite (Y-H) may enhance cyclization efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer:
  • 1H/13C NMR : Assign peaks for the indole NH (~10–12 ppm), methoxyethyl protons (δ 3.2–3.5 ppm), and trifluoromethylphenyl groups (δ 7.3–7.8 ppm). Compare with reference spectra of analogous triazole-thioacetamides .
  • Elemental Analysis : Validate purity (>95%) by matching experimental C/H/N/S percentages to theoretical values .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the triazole-indole backbone .

Q. How is preliminary pharmacological activity assessed?

  • Methodological Answer:
  • Anti-exudative assays : Use carrageenan-induced rat paw edema models to measure dose-dependent inhibition of inflammation (e.g., 10–100 mg/kg doses) .
  • Antimicrobial screening : Employ agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition comparisons to standard antibiotics .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to correlate with nonlinear optical (NLO) behavior or redox activity. For example, a smaller HOMO-LUMO gap (<3 eV) may indicate enhanced charge transfer, explaining variable antimicrobial efficacy in different substituent configurations .
  • Molecular Docking : Simulate binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity). Inconsistent experimental IC50 values may arise from differences in protein conformations; use flexible docking protocols to account for active-site plasticity .

Q. What strategies address low solubility and stability in formulation studies?

  • Methodological Answer:
  • Salt Formation : Convert the free acid to sodium/potassium salts via treatment with NaOH/KOH in ethanol/water mixtures, improving aqueous solubility (e.g., 10–20 mg/mL vs. <1 mg/mL for the free form) .
  • Co-solvent Systems : Test mixtures of PEG-400 and propylene glycol (e.g., 30:70 v/v) to enhance solubility while maintaining chemical stability at 4°C for >6 months .

Q. How do structural modifications influence structure-activity relationships (SAR)?

  • Methodological Answer:
  • Methoxyethyl vs. Methyl Substitutions : Replace the 2-methoxyethyl group with methyl to assess steric/electronic effects on bioactivity. For example, methoxyethyl may enhance membrane permeability via increased lipophilicity (logP >2.5), improving CNS penetration in neuroinflammatory models .
  • Trifluoromethyl Phenyl Positioning : Compare ortho- (current compound) vs. para-trifluoromethylphenyl analogs. The ortho configuration may induce steric hindrance, reducing binding to cytochrome P450 enzymes and mitigating metabolic instability .

Q. What experimental designs validate nonlinear optical (NLO) properties?

  • Methodological Answer:
  • Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) efficiency in solution (e.g., 1 mM in DMSO). A higher SHG response (>50× urea) indicates potential for optoelectronic applications .
  • DFT-Based Polarizability Calculations : Compare experimental NLO results with theoretical βtot values to identify discrepancies caused by solvent effects or crystal packing .

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